1-Benzylcyclopropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylcyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-10(6-7-10)8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLNPSWVFBAJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313288 | |

| Record name | 1-Benzyl-1-cyclopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119373-39-6 | |

| Record name | 1-Benzyl-1-cyclopropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119373-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-1-cyclopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylcyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Benzylcyclopropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 1-benzylcyclopropan-1-ol, a valuable building block in medicinal chemistry and organic synthesis. The unique structural and electronic properties of the cyclopropane ring make it a desirable motif in drug design, capable of influencing molecular conformation, metabolic stability, and target binding affinity. This document delves into the primary synthetic methodologies, with a detailed focus on the Kulinkovich reaction, offering mechanistic insights, practical experimental protocols, and a discussion of alternative approaches. The content is structured to provide not just a set of instructions, but a deeper understanding of the chemical principles that underpin these transformations, empowering researchers to adapt and optimize these methods for their specific applications.

Introduction: The Significance of the Cyclopropylcarbinol Motif

The cyclopropane ring, the smallest of the carbocycles, is more than just a structural curiosity. Its high degree of strain and unique orbital hybridization impart reactivity and conformational constraints that are highly sought after in the design of novel therapeutics. When incorporated into a molecule, the cyclopropyl group can act as a rigid spacer, a conformational lock, or a bioisostere for other functional groups, such as a gem-dimethyl group or an alkene.

The this compound scaffold, in particular, combines the rigid cyclopropyl core with a benzylic substituent, offering a versatile platform for further functionalization. The hydroxyl group provides a handle for derivatization or can participate in hydrogen bonding interactions with biological targets. The benzyl group can be modified to explore structure-activity relationships, making this a key intermediate in the synthesis of complex molecular architectures.

This guide will focus on the practical synthesis of this important molecule, emphasizing robust and scalable methods.

The Kulinkovich Reaction: A Cornerstone in Cyclopropanol Synthesis

The most direct and widely employed method for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction.[1][2][3] This powerful transformation utilizes a titanium(IV) alkoxide catalyst to mediate the reaction between a carboxylic acid ester and a Grignard reagent that possesses β-hydrogens, such as ethylmagnesium bromide.

Mechanistic Insights: The "Why" Behind the "How"

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Kulinkovich reaction is not a simple Grignard addition; it proceeds through a fascinating catalytic cycle involving organotitanium intermediates.

The currently accepted mechanism involves the following key steps:[1][2]

-

Formation of the Titanacyclopropane: Two equivalents of the Grignard reagent (e.g., ethylmagnesium bromide) react with the titanium(IV) alkoxide catalyst (e.g., titanium(IV) isopropoxide) to form a transient dialkyltitanium species. This unstable intermediate rapidly undergoes β-hydride elimination to generate a titanacyclopropane. This is the key reactive species in the catalytic cycle.

-

Reaction with the Ester: The titanacyclopropane then reacts with the carbonyl group of the ester. This is not a simple nucleophilic addition but rather a concerted process that can be thought of as a double alkylation of the ester carbonyl.

-

Formation of the Cyclopropanol: The reaction with the ester leads to the formation of a titanium cyclopropoxide intermediate.

-

Catalyst Regeneration: The titanium cyclopropoxide then undergoes a transmetalation with another equivalent of the Grignard reagent to release the magnesium salt of the cyclopropanol product and regenerate the active titanium catalyst, thus completing the catalytic cycle.

-

Work-up: An aqueous acidic work-up protonates the magnesium alkoxide to yield the final 1-substituted cyclopropanol.

The causality behind the experimental choices is rooted in this mechanism. The use of a Grignard reagent with β-hydrogens is essential for the formation of the titanacyclopropane intermediate via β-hydride elimination. The choice of the titanium catalyst and solvent can influence the reaction rate and yield.

Caption: The catalytic cycle of the Kulinkovich reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound via the Kulinkovich reaction.

Materials:

-

Methyl phenylacetate

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

Ethylmagnesium bromide (EtMgBr) solution in a suitable solvent (e.g., diethyl ether or THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inlet for an inert atmosphere is assembled.

-

Reagent Charging: Under a positive pressure of nitrogen or argon, the flask is charged with a solution of methyl phenylacetate (1.0 equivalent) in anhydrous diethyl ether or THF. Titanium(IV) isopropoxide (0.1 - 0.2 equivalents) is then added.

-

Grignard Addition: The reaction mixture is cooled to 0 °C using an ice bath. The ethylmagnesium bromide solution (2.2 - 2.5 equivalents) is added dropwise from the dropping funnel to the stirred solution over a period of 1-2 hours. Gas evolution (ethane) will be observed.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is then stirred for 30 minutes.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Ester | Methyl Phenylacetate | [3] |

| Grignard Reagent | Ethylmagnesium Bromide | [3] |

| Catalyst | Titanium(IV) isopropoxide | [3] |

| Stoichiometry (Ester:Grignard:Catalyst) | 1 : 2.2-2.5 : 0.1-0.2 | Inferred from general procedures |

| Solvent | Diethyl ether or THF | [1][2] |

| Reaction Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | 12 - 18 hours | Inferred from general procedures |

| Typical Yield | 70 - 90% | Estimated based on similar reactions |

Alternative Synthetic Strategies

While the Kulinkovich reaction is a powerful tool, other methods can also be employed for the synthesis of this compound, particularly when specific starting materials are more readily available or when different functional group tolerance is required.

Nucleophilic Addition to Cyclopropanone Equivalents

The direct addition of a benzyl Grignard or benzyllithium reagent to cyclopropanone would be the most straightforward approach. However, cyclopropanone itself is a highly reactive and unstable compound. To circumvent this, stable cyclopropanone equivalents have been developed.

A notable example is the use of 1-alkoxy-1-siloxycyclopropanes or related hemiacetals. These compounds can be prepared and isolated, and upon treatment with a Lewis acid or under specific reaction conditions, they can generate cyclopropanone in situ for reaction with a nucleophile.

Conceptual Workflow:

Caption: Synthesis via a cyclopropanone equivalent.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic techniques.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons (a singlet), the aromatic protons of the phenyl ring (multiplets), the diastereotopic methylene protons of the cyclopropane ring (multiplets), and a singlet for the hydroxyl proton (which may be broad and is D₂O exchangeable).

-

¹³C NMR: The carbon NMR spectrum will show signals for the quaternary carbinol carbon of the cyclopropane ring, the methylene carbons of the cyclopropane ring, the benzylic carbon, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band for the O-H stretch of the alcohol, C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules. The cyclopropane ring can impart favorable pharmacokinetic properties, such as increased metabolic stability by blocking sites of oxidation. The rigid nature of the ring can also pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target.

Researchers in drug development can utilize this compound to:

-

Introduce conformational rigidity: The cyclopropane ring restricts the rotation of the benzyl group, which can be advantageous for optimizing interactions with a protein binding pocket.

-

Explore novel chemical space: The unique three-dimensional structure of the cyclopropylcarbinol motif allows for the exploration of new areas of chemical space in lead optimization programs.

-

Serve as a versatile intermediate: The hydroxyl and benzyl groups can be readily modified to generate a library of analogues for structure-activity relationship (SAR) studies.

Conclusion

The synthesis of this compound is a key enabling step for the exploration of this important chemical scaffold in medicinal chemistry and organic synthesis. The Kulinkovich reaction stands out as a reliable and high-yielding method for its preparation. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are essential for successful synthesis. The alternative strategies, such as the use of cyclopropanone equivalents, provide additional tools for the synthetic chemist. With the detailed guidance provided in this document, researchers are well-equipped to synthesize and utilize this compound in their pursuit of novel and impactful scientific discoveries.

References

-

Kulinkovich, O. G. The Kulinkovich Reaction. Organic Chemistry Portal. [Link]

-

Kulinkovich reaction. In Wikipedia. [Link]

-

Kim, S.-H.; Sung, M. J.; Cha, J. K. and intermolecular kulinkovich cyclopropanation reactions of carboxylic esters with olefins. Organic Syntheses2005 , 82, 163. [Link]

-

Delsarte, C.; Etuin, G.; Petit, L. An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & Medicinal Chemistry2018 , 26(4), 984-988. [Link]

Sources

- 1. Kulinkovich Reaction [organic-chemistry.org]

- 2. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 3. [PDF] Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates | Semantic Scholar [semanticscholar.org]

Introduction: The Strategic Value of 1-Benzylcyclopropan-1-ol

An In-Depth Technical Guide to the Chemical Properties of 1-Benzylcyclopropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the cyclopropane ring stands out as a "small ring with a big impact."[1] Its unique geometric and electronic properties—a result of significant ring strain and enhanced π-character in its C-C bonds—make it a valuable motif for modulating the pharmacological profiles of drug candidates.[1] Cyclopropane-containing molecules have demonstrated improvements in potency, metabolic stability, and solubility.[1]

Within this context, this compound emerges as a molecule of significant interest. It is not merely a static structural component but a versatile synthetic intermediate. The inherent strain of the three-membered ring, combined with the tertiary alcohol, makes it a precursor for a variety of stereochemically rich and complex structures through controlled ring-opening reactions.[2][3] This guide provides a comprehensive overview of the synthesis, properties, and core reactivity of this compound, offering field-proven insights for its strategic application in research and development.

Synthesis: The Kulinkovich Hydroxycyclopropanation

The most direct and efficient route to 1-substituted cyclopropanols, including this compound, is the Kulinkovich reaction.[4][5] This organotitanium-mediated transformation synthesizes cyclopropanols from esters and Grignard reagents (typically those with β-hydrogens, like ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst.[4][6]

Causality of the Kulinkovich Reaction: The reaction's ingenuity lies in the in-situ formation of a titanacyclopropane intermediate from the titanium alkoxide and two equivalents of the Grignard reagent.[4][7] This titanacyclopropane acts as a 1,2-dianion equivalent. It sequentially adds to the ester's carbonyl group, first forming a β-titanio ketone intermediate, which then undergoes an intramolecular cyclization to yield the titanium salt of the cyclopropanol product.[4] The thermodynamic driving force is the formation of strong Ti-O bonds.[8]

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis from methyl 2-phenylacetate using ethylmagnesium bromide and titanium(IV) isopropoxide.

Materials:

-

Methyl 2-phenylacetate

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

Ethylmagnesium bromide (solution in THF or Et₂O)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, dried in an oven

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Initial Charging: To the flask, add a solution of methyl 2-phenylacetate (1.0 eq) in anhydrous Et₂O (or THF).

-

Catalyst Addition: Add titanium(IV) isopropoxide (0.1-1.0 eq) to the solution via syringe. The amount can be catalytic or stoichiometric depending on the specific variant of the reaction.[4][8]

-

Grignard Addition: Cool the mixture to 0 °C using an ice bath. Add the ethylmagnesium bromide solution (2.2 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl.

-

Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake with Et₂O. Transfer the filtrate to a separatory funnel, wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Kulinkovich Reaction Mechanism

Caption: Mechanism of the Kulinkovich hydroxycyclopropanation.

Physicochemical and Spectroscopic Profile

Physicochemical Properties

| Property | Predicted Value/Description | Basis of Prediction |

| Molecular Formula | C₁₀H₁₂O | - |

| Molecular Weight | 148.20 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy to similar tertiary alcohols. |

| Boiling Point | > 200 °C (at atm. pressure) | Higher than benzyl alcohol (205 °C) due to increased molecular weight.[10] |

| Solubility | Soluble in common organic solvents (e.g., ethers, chloroform, ethyl acetate). Sparingly soluble in water. | The benzyl and cyclopropyl groups are nonpolar, while the hydroxyl group allows for some polarity and hydrogen bonding.[11] |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.[12]

| Spectroscopy | Predicted Features |

| ¹H NMR (CDCl₃) | δ ~7.2-7.4 (m, 5H, Ar-H ), δ ~2.8 (s, 2H, -CH ₂-Ph), δ ~2.5 (br s, 1H, -OH ), δ ~0.8-1.0 (m, 2H, cyclopropyl-H ), δ ~0.6-0.8 (m, 2H, cyclopropyl-H ). The OH proton signal is exchangeable with D₂O.[13][14] |

| ¹³C NMR (CDCl₃) | δ ~138 (Ar quaternary C ), δ ~130 (Ar C -H), δ ~128 (Ar C -H), δ ~126 (Ar C -H), δ ~60 (quaternary C -OH), δ ~45 (-C H₂-Ph), δ ~15 (cyclopropyl -C H₂-).[15] |

| IR (neat) | ν ~3400 cm⁻¹ (broad, O-H stretch), ν ~3030 cm⁻¹ (C-H aromatic stretch), ν ~2950 cm⁻¹ (C-H aliphatic stretch), ν ~1050 cm⁻¹ (C-O stretch).[13] |

| Mass Spec (EI) | M⁺ at m/z = 148. Key fragments: m/z = 130 ([M-H₂O]⁺), m/z = 91 ([C₇H₇]⁺, tropylium ion), m/z = 57 ([M-C₇H₇O]⁺). |

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the high ring strain of the cyclopropane ring (~27 kcal/mol), which facilitates a variety of ring-opening reactions that are often difficult to achieve with other carbocycles.[2] These transformations typically proceed through the formation of a β-keto radical or a cobalt/copper homoenolate intermediate.[16][17][18]

Key Reaction Pathways

-

Catalytic Ring-Opening Cross-Coupling: Transition metals like copper and cobalt can catalyze the ring-opening of cyclopropanols and couple the resulting intermediate with various partners.[2][16] For instance, a copper-catalyzed reaction with bromo-esters can lead to either δ-ketoesters or γ-butyrolactones, with the reaction outcome being controlled by the specific conditions.[2] The mechanism involves the formation of a copper homoenolate, which is the key reactive species.[16]

-

Radical Ring-Opening: Under oxidative conditions (e.g., using Ag(I) or persulfates), the cyclopropanol can undergo a homolytic cleavage of the O-H bond, followed by β-scission of the cyclopropane ring to generate a primary alkyl radical.[18] This radical can then be trapped by various radical acceptors, enabling C-C bond formations that are complementary to traditional polar reactions.[18]

-

Acid-Catalyzed Rearrangements: While less common for simple cyclopropanols, acid-catalyzed conditions can promote rearrangements. This is analogous to the pinacol rearrangement of 1,2-diols, where a carbocation is generated that triggers a rearrangement.[19] However, for cyclopropanols, this often leads to a complex mixture of products unless the substrate is appropriately designed.

Workflow: Synthesis to Application

Caption: General workflow from synthesis to synthetic applications.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound and its derivatives is twofold:

-

As a Bioisostere: The benzylcyclopropyl group can serve as a bioisosteric replacement for other common groups in drug molecules, such as a tert-butyl or a larger aromatic system. The rigid, three-dimensional nature of the cyclopropane ring can orient the benzyl substituent into specific vectors within a protein binding pocket, potentially enhancing potency and selectivity.[20]

-

As a Synthetic Hub: More importantly, its role as a versatile intermediate allows for the rapid generation of diverse molecular scaffolds. The ability to transform the compact cyclopropanol unit into linear ketones or other heterocyclic systems provides a powerful tool for scaffold hopping and exploring chemical space during lead optimization.[3][5] For example, the γ-butyrolactone core, accessible from cyclopropanol ring-opening, is a privileged scaffold in many natural products and pharmaceuticals.[2]

Conclusion

This compound is a strategically important building block whose value is defined by its latent reactivity. While its synthesis is readily achieved via the Kulinkovich reaction, its true potential is realized in the diverse array of transformations it can undergo. The controlled, strain-release-driven ring-opening provides access to valuable synthetic intermediates that would be challenging to prepare otherwise. For researchers in drug discovery and process development, understanding the synthesis, properties, and reactivity of this compound is key to leveraging its unique chemical potential for the creation of novel and complex molecular architectures.

References

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Kulinkovich Reaction [organic-chemistry.org]

- 5. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Cyclopropanol synthesis [organic-chemistry.org]

- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 8. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 9. 1-Phenylcyclopropan-1-ol | C9H10O | CID 12236048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Naphthol Structure, Melting Point & Solubility - Lesson | Study.com [study.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 1-Benzylcyclopropan-1-ol: A Predictive Technical Guide

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized molecules is a cornerstone of chemical research. 1-Benzylcyclopropan-1-ol, with its unique combination of a strained cyclopropyl ring, a tertiary alcohol, and a benzyl group, presents an interesting case for spectroscopic analysis. The cyclopropane moiety is a key structural motif in various biologically active molecules, prized for its ability to introduce conformational rigidity and modulate electronic properties.

A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of a complete, experimentally-verified spectroscopic dataset for this compound. This guide, therefore, leverages extensive data from structurally analogous compounds and established spectroscopic principles to provide an in-depth, predictive analysis of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. Every prediction is grounded in authoritative data to ensure the highest degree of scientific integrity, offering a robust framework for the characterization of this compound and its derivatives.

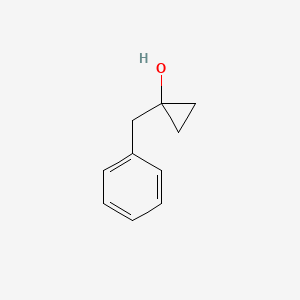

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is a fundamental technique for identifying the functional groups within a molecule. The predicted IR spectrum of this compound is dominated by the characteristic absorptions of the hydroxyl (O-H), aromatic, and aliphatic C-H bonds.

The most prominent feature is expected to be a strong and broad absorption band for the O-H stretching vibration of the tertiary alcohol, typically appearing in the 3200-3600 cm⁻¹ region.[1][2] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding.[2] The aromatic C-H stretching vibrations of the benzyl group are anticipated just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), while the aliphatic C-H stretches from the benzyl CH₂ and the cyclopropyl CH₂ groups will appear just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹).[3][4] The presence of the benzene ring will also give rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.[4]

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Comments |

| 3600 - 3200 | O-H stretch | Strong, Broad | Indicative of the alcohol functional group, broadened by hydrogen bonding.[1][2] |

| 3100 - 3000 | C-H stretch (sp²) | Medium-Weak | Aromatic C-H bonds of the phenyl ring.[4] |

| 3000 - 2850 | C-H stretch (sp³) | Medium | Aliphatic C-H bonds of the benzyl CH₂ and cyclopropyl CH₂ groups.[3] |

| ~1600, 1500-1430 | C=C stretch | Medium-Weak | Aromatic ring breathing vibrations.[2] |

| 1250 - 1050 | C-O stretch | Medium-Strong | Carbon-oxygen single bond of the tertiary alcohol.[3] |

Experimental Protocol: Acquiring an IR Spectrum

Caption: Workflow for obtaining an IR spectrum.

-

Sample Preparation: For a liquid sample, a drop is placed between two salt plates (e.g., NaCl). For a solid, a thin film can be cast from a volatile solvent, or a KBr pellet can be prepared.

-

Background Scan: A background spectrum of the clean salt plates and ambient atmosphere is recorded. This is crucial to subtract signals from CO₂ and water vapor.

-

Sample Scan: The sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Analysis: The instrument's software automatically ratios the sample scan against the background scan to produce the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, benzylic, and cyclopropyl protons. A key feature of cyclopropane rings is the upfield chemical shift of their protons due to the ring current effect, typically appearing at unusually high field (0.22 ppm for unsubstituted cyclopropane).[5][6]

-

Cyclopropyl Protons (Ha, Hb): The four protons on the cyclopropane ring are diastereotopic and are expected to appear as complex multiplets in the upfield region, likely between 0.5 and 1.0 ppm.

-

Hydroxyl Proton (Hc): The alcohol proton will appear as a broad singlet. Its chemical shift is highly dependent on concentration and solvent but can be expected in the 1.5-3.0 ppm range.

-

Benzylic Protons (Hd): The two protons of the CH₂ group are chemically equivalent and will appear as a sharp singlet, anticipated around 2.8-3.2 ppm.

-

Aromatic Protons (He): The five protons of the phenyl ring will appear as a multiplet in the downfield region, typically between 7.2 and 7.4 ppm.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ha, Hb | 0.5 - 1.0 | Multiplet | 4H | Cyclopropyl CH₂ protons |

| Hc | 1.5 - 3.0 | Broad Singlet | 1H | Hydroxyl proton |

| Hd | 2.8 - 3.2 | Singlet | 2H | Benzylic CH₂ protons |

| He | 7.2 - 7.4 | Multiplet | 5H | Aromatic protons |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on each unique carbon environment. Similar to ¹H NMR, the carbon atoms of the cyclopropane ring are expected to be significantly shielded, appearing at a high field (upfield).[7]

-

Cyclopropyl Carbons (C1): The two CH₂ carbons of the cyclopropane ring are equivalent and will appear at a high field, predicted to be in the 10-20 ppm range.

-

Quaternary Carbon (C2): The tertiary carbinol carbon of the cyclopropyl ring, attached to the hydroxyl and benzyl groups, will be deshielded and is expected in the 55-65 ppm range.

-

Benzylic Carbon (C3): The benzylic CH₂ carbon is predicted to have a chemical shift in the range of 45-55 ppm.

-

Aromatic Carbons (C4, C5, C6, C7): The carbons of the phenyl ring will appear in the typical aromatic region of 125-140 ppm. The ipso-carbon (attached to the benzyl group) will be at the lower field end of this range.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| C1 | 10 - 20 | Cyclopropyl CH₂ carbons |

| C2 | 55 - 65 | Quaternary carbinol carbon (C-OH) |

| C3 | 45 - 55 | Benzylic CH₂ carbon |

| C4 | 125 - 129 | Aromatic CH (ortho, para) |

| C5 | 128 - 130 | Aromatic CH (meta) |

| C6 | 135 - 140 | Aromatic C (ipso) |

Experimental Protocol: Acquiring NMR Spectra

Caption: Workflow for obtaining NMR spectra.

-

Sample Preparation: A small amount of the analyte is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the correct frequency, and the magnetic field is shimmed to maximize homogeneity.

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

-

Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and baseline-corrected for accurate analysis.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₁₀H₁₂O, giving it a molecular weight of 148.20 g/mol .

The fragmentation of this compound is expected to be directed by the stable carbocations that can be formed. The molecular ion peak (M⁺) at m/z = 148 may be observed, but it is likely to be of low intensity for an alcohol.[8] The most prominent fragmentation is expected to be the cleavage of the C-C bond between the benzyl group and the cyclopropyl ring, leading to the formation of a highly stable benzyl cation or tropylium ion at m/z = 91 .[9] This is often the base peak in the mass spectra of benzyl-containing compounds.[9] Another significant fragmentation pathway could involve the loss of a water molecule (18 Da) or the hydroxyl radical (17 Da).

Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 148 | [C₁₀H₁₂O]⁺ | Molecular Ion (M⁺) |

| 131 | [C₁₀H₁₁]⁺ | Loss of •OH (M - 17) |

| 130 | [C₁₀H₁₀]⁺ | Loss of H₂O (M - 18) |

| 91 | [C₇H₇]⁺ | α-cleavage, formation of benzyl/tropylium cation (Base Peak) |

| 77 | [C₆H₅]⁺ | Loss of CH₂ from benzyl cation |

| 57 | [C₃H₅O]⁺ | Cleavage of benzyl-cyclopropyl bond, charge on cyclopropyl fragment |

Key Fragmentation Pathway Visualization

Sources

- 1. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. elearning.uniroma1.it [elearning.uniroma1.it]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fragmentation of different functional groups | PPTX [slideshare.net]

1-benzylcyclopropan-1-ol discovery and synthesis

An In-Depth Technical Guide to the Discovery and Synthesis of 1-Benzylcyclopropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable tertiary cyclopropanol, a class of molecules with significant potential in medicinal chemistry and organic synthesis due to the unique conformational constraints and reactivity imparted by the three-membered ring. This guide provides a comprehensive overview of the discovery and synthesis of this compound and its structural analogs. We will delve into the seminal Kulinkovich reaction, the primary and most efficient method for its synthesis, offering a detailed mechanistic explanation and a step-by-step experimental protocol. Furthermore, we will explore a powerful alternative synthetic strategy involving the addition of organometallic reagents to cyclopropanone surrogates, specifically 1-sulfonylcyclopropanols. This guide is intended to be a practical resource for researchers, providing not only procedural details but also the underlying scientific principles that govern these transformations.

The Genesis of 1-Substituted Cyclopropanols: The Kulinkovich Reaction

The discovery of a general and efficient method for the synthesis of 1-substituted cyclopropanols can be attributed to the pioneering work of Oleg G. Kulinkovich and his colleagues in 1989.[1][2][3] Their development of what is now known as the Kulinkovich reaction revolutionized access to these strained alcohols, which were previously challenging to synthesize. The reaction involves the treatment of a carboxylic ester with a Grignard reagent in the presence of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide.[1][2][4] This organometallic transformation opened the door to a wide array of 1-substituted cyclopropanols, including aryl-substituted derivatives like this compound.

Mechanistic Insights into the Kulinkovich Reaction

The currently accepted mechanism of the Kulinkovich reaction is a fascinating cascade of organometallic transformations. The key to this reaction is the in-situ formation of a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[4]

The process begins with the reaction of the titanium(IV) alkoxide with two equivalents of the Grignard reagent (e.g., ethylmagnesium bromide) to form a thermally unstable dialkyltitanium species. This intermediate rapidly undergoes β-hydride elimination, releasing an alkane (ethane in the case of EtMgBr) and forming the crucial titanacyclopropane.[4]

The titanacyclopropane then reacts with the carboxylic ester in a two-fold addition process. First, it adds to the carbonyl group of the ester, which can be thought of as a double alkylation, to ultimately form the cyclopropanol product.[4] The titanium(II) species is reoxidized to titanium(IV) during this process, allowing for the use of catalytic amounts of the titanium alkoxide.[4]

Caption: Mechanism of the Kulinkovich Reaction.

Synthesis of 1-Arylcyclopropanols via the Kulinkovich Reaction: An Experimental Protocol

The following protocol is a representative example for the synthesis of a 1-arylcyclopropanol, closely analogous to this compound, using methyl benzoate as the starting material.

Reaction Scheme:

Methyl Benzoate + 2 EtMgBr --(cat. Ti(O-i-Pr)4)--> 1-Phenylcyclopropan-1-ol

Materials:

-

Methyl benzoate

-

Ethylmagnesium bromide (solution in THF or diethyl ether)

-

Titanium(IV) isopropoxide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware for anhydrous reactions (flame-dried)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet is assembled.

-

Reagent Charging: The flask is charged with methyl benzoate (1.0 eq) and anhydrous diethyl ether or THF under a positive pressure of nitrogen or argon.

-

Catalyst Addition: Titanium(IV) isopropoxide (0.1 - 1.0 eq) is added to the stirred solution.

-

Grignard Addition: The solution is cooled to 0 °C in an ice bath. The ethylmagnesium bromide solution (2.0 - 2.2 eq) is added dropwise from the dropping funnel over 30-60 minutes. Gas evolution (ethane) will be observed.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting ester.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

-

Work-up: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether or ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO4 or Na2SO4, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the 1-phenylcyclopropan-1-ol.

| Reagent | Molar Equiv. | Purpose |

| Methyl Benzoate | 1.0 | Substrate |

| Ethylmagnesium Bromide | 2.0 - 2.2 | Source of ethyl groups for titanacyclopropane formation |

| Ti(O-i-Pr)4 | 0.1 - 1.0 | Catalyst for titanacyclopropane formation |

| Diethyl Ether/THF | - | Anhydrous Solvent |

| Sat. aq. NH4Cl | - | Quenching agent |

An Alternative Pathway: Organometallic Addition to Cyclopropanone Surrogates

While the Kulinkovich reaction is highly effective, an alternative and powerful strategy involves the use of cyclopropanone surrogates. Cyclopropanone itself is highly unstable, but stable precursors have been developed that can generate it in situ for subsequent reactions.[5][6] A particularly useful class of these surrogates is 1-sulfonylcyclopropanols.[5][6][7][8]

The Logic of Cyclopropanone Surrogates

The core concept is to use a stable, easily handleable compound that, under specific reaction conditions, eliminates a leaving group to form the transient cyclopropanone. This highly reactive intermediate is then immediately trapped by a nucleophile, such as an organometallic reagent, to yield the desired 1-substituted tertiary cyclopropanol.[7][8] 1-(Phenylsulfonyl)cyclopropanol has emerged as an excellent cyclopropanone precursor for this purpose.[9]

Caption: Synthesis via a Cyclopropanone Surrogate.

Synthesis of 1-Arylcyclopropanols via Organometallic Addition to 1-(Phenylsulfonyl)cyclopropanol

This method provides a versatile route to various 1-substituted cyclopropanols, including those with aryl substituents. The following is a general protocol based on the work of Lindsay and coworkers.[8][10]

Reaction Scheme:

1-(Phenylsulfonyl)cyclopropanol + ArMgBr --> 1-Arylcyclopropan-1-ol

Materials:

-

1-(Phenylsulfonyl)cyclopropanol

-

Arylmagnesium bromide (e.g., phenylmagnesium bromide or benzylmagnesium chloride) solution in a suitable solvent

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Standard laboratory glassware for anhydrous reactions (flame-dried)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

-

Reaction Setup: A flame-dried round-bottom flask is equipped with a magnetic stir bar and an inert gas inlet.

-

Reagent Charging: The flask is charged with 1-(phenylsulfonyl)cyclopropanol (1.0 eq) and anhydrous THF under a nitrogen or argon atmosphere.

-

Organometallic Addition: The solution is cooled to the desired temperature (e.g., -78 °C to room temperature, depending on the reactivity of the organometallic reagent). The arylmagnesium bromide solution (>2.0 eq) is added dropwise. Note that more than two equivalents are often necessary as one equivalent is consumed in the deprotonation of the hydroxyl group to initiate the formation of cyclopropanone.[5]

-

Reaction Progression: The reaction is stirred at the chosen temperature until the starting material is consumed, as monitored by TLC.

-

Quenching: The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.

-

Work-up: The mixture is warmed to room temperature, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are dried over anhydrous Na2SO4 and filtered.

-

Purification: The solvent is evaporated in vacuo, and the residue is purified by flash chromatography on silica gel to yield the pure 1-arylcyclopropan-1-ol.

| Reagent | Molar Equiv. | Purpose |

| 1-(Phenylsulfonyl)cyclopropanol | 1.0 | Cyclopropanone Surrogate |

| Arylmagnesium bromide | >2.0 | Nucleophile and base |

| Tetrahydrofuran (THF) | - | Anhydrous Solvent |

| Sat. aq. NH4Cl | - | Quenching agent |

Conclusion

The synthesis of this compound and related 1-substituted cyclopropanols is readily achievable through well-established and reliable methodologies. The discovery of the Kulinkovich reaction provided the foundational and still most widely used approach, offering a direct and efficient conversion of carboxylic esters to these valuable building blocks. The development of stable cyclopropanone surrogates, such as 1-(phenylsulfonyl)cyclopropanol, has introduced a complementary and highly versatile strategy, broadening the scope of accessible cyclopropanol derivatives through the addition of a wide range of organometallic nucleophiles. For researchers in drug discovery and organic synthesis, a thorough understanding of these methods, including their mechanisms and practical considerations, is crucial for the effective incorporation of the unique cyclopropyl motif into novel molecular architectures.

References

-

Rivera, R. M., Jang, Y., Poteat, C. M., & Lindsay, V. N. G. (2020). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. Organic Letters, 22(16), 6510–6515. [Link]

-

Semantic Scholar. (n.d.). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. Retrieved from [Link]

-

Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

-

ResearchGate. (2020). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. Retrieved from [Link]

-

PubMed. (2020). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. Retrieved from [Link]

-

ResearchGate. (n.d.). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Palladium-Catalyzed Coupling of Amides and Cyclopropanols for the Synthesis of β-Ketoamides. Retrieved from [Link]

-

NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Iron-Catalyzed Oxidative Rearrangement of Cyclopropanone Hemiaminals: General Access to Pyrroloindolones from Indoles. Retrieved from [Link]

-

chemeurope.com. (n.d.). Kulinkovich reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

-

IUPAC. (n.d.). Titanacyclopropanes as versatile intermediates for carbon–carbon bond formation in reactions with unsaturated compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(38), 7649-7665. [Link]

-

Organic Chemistry Portal. (n.d.). Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates. Retrieved from [Link]

Sources

- 1. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 2. Kulinkovich_reaction [chemeurope.com]

- 3. synarchive.com [synarchive.com]

- 4. Kulinkovich Reaction [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. [PDF] General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-(Phenylsulfonyl)cyclopropanol - Enamine [enamine.net]

- 10. General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors [organic-chemistry.org]

An In-depth Technical Guide to 1-Benzylcyclopropan-1-ol: Physicochemical Properties and Drug Development Considerations

Introduction: The Strategic Value of the Benzyl-Cyclopropanol Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, the cyclopropyl moiety has emerged as a powerful tool for drug designers.[1] Its rigid, three-membered ring introduces conformational constraint, which can enhance binding affinity to biological targets and improve metabolic stability by shielding adjacent groups from oxidative metabolism. When incorporated into a tertiary alcohol, such as in the 1-benzylcyclopropan-1-ol scaffold, it presents a unique three-dimensional structure with a specific vector for functional group elaboration.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a molecule of significant interest for fragment-based drug discovery and as a core intermediate in the synthesis of more complex bioactive compounds. We will delve into its predicted properties, outline rigorous experimental protocols for their empirical determination, and discuss its expected spectral characteristics. Furthermore, this guide will explore a relevant synthetic route and contextualize the molecule's potential within a drug development framework by examining the metabolic implications of its constituent functional groups. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Physicochemical Properties: An In Silico and Empirical Framework

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery campaign, as these parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of experimental data for this compound, we present a combination of high-quality in silico predictions and detailed protocols for experimental verification.

Predicted Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, predicted using reputable computational models. These values serve as a crucial starting point for experimental design and hypothesis generation.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₀H₁₂O | - |

| Molecular Weight | 148.20 g/mol | - |

| CAS Number | 100151-51-9 | - |

| Boiling Point | 245.8 ± 25.0 °C (at 760 Torr) | Chemicalize |

| pKa (acidic) | 14.99 ± 0.29 | Chemicalize |

| LogP (Octanol-Water Partition Coefficient) | 2.15 | Chemicalize |

| Aqueous Solubility | 0.24 g/L | Chemicalize |

| Polar Surface Area (PSA) | 20.23 Ų | Chemicalize |

| Refractive Index | 1.545 | Chemicalize |

Experimental Verification Protocols

To ensure scientific rigor, predicted data must be validated empirically. The following section provides detailed, self-validating protocols for the determination of the key physicochemical properties of this compound.

1. Melting Point Determination (Capillary Method)

-

Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid. This protocol follows the widely accepted capillary method.

-

Methodology:

-

Sample Preparation: Ensure the sample of this compound is thoroughly dried and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end, aiming for a column height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

For an unknown melting point, perform a rapid preliminary run by heating at a rate of 10-15°C per minute to determine an approximate range.

-

Allow the apparatus to cool.

-

For the accurate measurement, begin heating at a rate of ~10°C per minute until the temperature is 15-20°C below the approximate melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

-

Validation: Perform the determination in triplicate to ensure reproducibility.

-

2. Boiling Point Determination (Microscale Method)

-

Rationale: For small quantities of a liquid, a microscale boiling point determination is efficient and accurate. This method relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Methodology:

-

Apparatus Assembly: Place 200-300 µL of this compound into a small test tube (e.g., 75 x 10 mm).

-

Capillary Insertion: Insert a standard melting point capillary tube (sealed at one end) into the liquid, with the open end down.

-

Heating: Secure the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil) or a metal heating block.

-

Observation: Heat the bath gently. As the temperature rises, air trapped in the capillary will be expelled as a slow stream of bubbles.

-

Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. At this point, stop heating.

-

Measurement: The liquid will begin to cool. The boiling point is the temperature at which the bubble stream ceases and the liquid just begins to enter the capillary tube.

-

Validation: Repeat the measurement to ensure the value is consistent.

-

3. Aqueous Solubility Determination (Shake-Flask Method)

-

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of a compound's solubility at equilibrium.

-

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of phosphate-buffered saline (PBS, pH 7.4). The excess solid should be clearly visible.

-

Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the supernatant by centrifugation or filtration through a 0.22 µm filter.

-

Quantification: Accurately dilute the clarified supernatant with a suitable solvent. Determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

-

Validation: The presence of undissolved solid at the end of the experiment validates that a saturated solution was achieved.

-

4. pKa Determination (Potentiometric Titration)

-

Rationale: The pKa of the hydroxyl group in this compound influences its ionization state at physiological pH. Potentiometric titration is a precise method for determining pKa by monitoring pH changes upon the addition of a titrant.

-

Methodology:

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure solubility.

-

Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Validation: The sharpness of the inflection point on the titration curve provides an indication of the accuracy of the measurement.

-

Predicted Spectral Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex but highly informative.

-

Aromatic Protons (Phenyl Ring): A multiplet in the range of δ 7.20-7.40 ppm, integrating to 5H.

-

Benzylic Protons (-CH₂-): A singlet at approximately δ 2.8-3.0 ppm, integrating to 2H. The singlet nature arises from the absence of adjacent protons.

-

Cyclopropyl Protons (-CH₂CH₂-): Two distinct multiplets in the upfield region, likely between δ 0.4-1.0 ppm, each integrating to 2H. The diastereotopic nature of the cyclopropyl protons will result in complex splitting patterns (geminal and cis/trans coupling).

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically appearing between δ 1.5-3.0 ppm. This peak will be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide a clear fingerprint of the carbon skeleton.

-

Aromatic Carbons: Signals between δ 125-140 ppm. The quaternary carbon attached to the benzyl group will be a weak signal around δ 138-140 ppm. The other aromatic carbons will appear in the δ 125-130 ppm range.

-

Benzylic Carbon (-CH₂-): A signal around δ 45-50 ppm.

-

Quaternary Cyclopropyl Carbon (C-OH): A signal in the range of δ 55-65 ppm.

-

Cyclopropyl Carbons (-CH₂CH₂-): Two signals in the highly shielded region of δ 10-20 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic absorptions of the hydroxyl and aromatic groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ range, characteristic of a tertiary alcohol.

Mass Spectrometry (Predicted Fragmentation)

As a tertiary alcohol, the molecular ion peak (M⁺) at m/z 148 is expected to be weak or absent.[2][3][4] The fragmentation pattern will likely be dominated by pathways that lead to stable carbocations.

-

Loss of Water (M-18): A peak at m/z 130, corresponding to the [M-H₂O]⁺ ion.

-

Alpha-Cleavage: The most significant fragmentation is expected to be the cleavage of the C-C bond between the quaternary carbon and the benzyl group, leading to the formation of a stable tropylium ion or benzyl cation.

-

Loss of C₃H₅O radical: A prominent peak at m/z 91 ([C₇H₇]⁺), which is often the base peak for benzyl-containing compounds.

-

-

Cleavage of the Cyclopropyl Ring: Fragmentation of the cyclopropyl ring could also occur, though the formation of the benzyl cation is likely the more favorable pathway.

Synthesis and Strategic Considerations in Drug Development

Proposed Synthetic Route: The Kulinkovich Reaction

A highly efficient method for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction.[1] This organotitanium-mediated transformation converts an ester into a cyclopropanol. For this compound, the synthesis would proceed from methyl 2-phenylacetate.

Caption: Synthesis of this compound via the Kulinkovich reaction.

This reaction is known for its operational simplicity and tolerance of various functional groups, making it an attractive choice for library synthesis in a drug discovery setting.

Metabolic Stability and Potential Liabilities

The structure of this compound contains two key motifs with well-documented metabolic profiles.

-

Cyclopropyl Group: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkanes, making the ring itself relatively resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. This property is often exploited to block metabolism at a specific position and enhance a drug's half-life.

-

Benzyl Group: The benzylic position (the -CH₂- group) is a known "metabolic soft spot." It is susceptible to oxidation by CYP enzymes to form the corresponding secondary alcohol, which can be further oxidized to a ketone. This metabolic pathway is a common clearance mechanism for many drugs.

The interplay between these two groups in this compound is a key consideration. The cyclopropyl group may sterically hinder the approach of CYP enzymes to the benzylic position, potentially slowing the rate of metabolism compared to a less hindered analogue.

Caption: Potential primary metabolic pathway of this compound.

Conclusion

This compound represents a valuable chemical scaffold for drug discovery, combining the metabolic robustness and conformational rigidity of the cyclopropyl group with the versatile synthetic handle of a tertiary alcohol and the aromatic character of the benzyl moiety. While experimental data on this specific molecule is limited, this guide has provided a robust framework for its characterization by presenting high-quality predicted physicochemical properties, detailed protocols for their empirical validation, and a thorough analysis of its expected spectral features. By understanding its synthesis and potential metabolic fate, researchers and drug development professionals are better equipped to strategically employ this compound in the design and synthesis of novel therapeutic agents. The self-validating nature of the described protocols ensures that future work on this scaffold can be built upon a foundation of scientific integrity and technical accuracy.

References

-

Grokipedia. Kulinkovich reaction. Link

-

Wikipedia. Kulinkovich reaction. Link

-

Organic Chemistry Portal. Kulinkovich Reaction. Link

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Link

-

Royal Society of Chemistry. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Org. Biomol. Chem., 2012, 10, 5772-5781. Link

-

NROChemistry. Kulinkovich Reaction: Mechanism & Examples. Link

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Link

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Link

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Link

-

thinkSRS.com. Determination of Melting Points According to Pharmacopeia. Link

-

PubMed. Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. J. Am. Chem. Soc. 2006, 128 (10), 3346–3354. Link

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Link

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Link

-

Whitman College. GCMS Section 6.10 - Fragmentation of Alcohols. Link

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Link

-

Erowid. Ultramicro-Boiling-Point Determination. Link

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 2024, 4(1), 46-51. Link

-

University of Calgary. Melting point determination. Link

-

Chemtips. How to Determine Boiling Points on the Microscale. Link

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. Spectrosc. Lett. 2013, 46(3), 161-179. Link

-

Scribd. Melting Point Determination Techniques. Link

-

Chemconnections. Boiling Point Determination. Link

-

Chemistry!!! Not Mystery. Fragmentation pattern and mass spectra of Alcohols. Link

-

Scribd. Potentiometric Acid-Base Titration Guide. Link

-

Chemistry Steps. Mass Spectrometry of Alcohols. Link

-

University of Arizona. Cytochrome P450 Mechanism Major Types of P450 oxidation Reactions. Link

-

ACS Publications. Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. J. Chem. Educ. 2018, 95 (8), 1410–1412. Link

-

Kwantlen Polytechnic University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Link

-

YouTube. Mass Spectrometry of Alcohols. Link

-

National Institutes of Health. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 2022, 27(19), 6548. Link

-

Westlab Canada. Measuring the Melting Point. Link

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Link

-

The Chymist. Micro Boiling Point Determination. Link

-

ResearchGate. Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Link

-

BenchChem. An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N-Benzylacetoacetamide. Link

-

Michigan State University. Infrared Spectrometry. Link

-

EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Link

-

National Institutes of Health. Quantitative Production of Compound I from a Cytochrome P450 Enzyme at Low Temperatures. Kinetics, Activation Parameters, and Kinetic Isotope Effects for Oxidation of Benzyl Alcohol. J. Am. Chem. Soc. 2014, 136(30), 10766–10772. Link

-

National Institutes of Health. Mechanisms of Cytochrome P450-Catalyzed Oxidations. Chem. Res. Toxicol. 2018, 31(1), 4–15. Link

-

National Institutes of Health. Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. J. Steroid Biochem. Mol. Biol. 2021, 206, 105803. Link

-

Specac Ltd. Interpreting Infrared Spectra. Link

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Link

-

University of California, Los Angeles. Table of Characteristic IR Absorptions. Link

-

The Royal Society of Chemistry. Electronic supplementary information for: Catalytic transfer hydrogenation of ketones using ruthenium(ii) complexes bearing bidentate P,N ligands. Link

-

YouTube. 1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol. Link

-

Pharma Focus Asia. Metabolic Stability. Link

-

National Institutes of Health. Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics. J. Med. Chem. 2012, 55(22), 9780–9795. Link

-

New England Drug Metabolism Discussion Group. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Link

-

ResearchGate. Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. Link

Sources

An In-Depth Technical Guide to the Molecular Structure and Synthesis of 1-Benzylcyclopropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is perpetual. Among these, the cyclopropane ring has garnered significant attention for its unique conformational rigidity and metabolic stability. This guide provides a comprehensive technical overview of 1-benzylcyclopropan-1-ol, a molecule of interest in synthetic and medicinal chemistry. We will delve into its molecular structure, properties, a detailed synthesis protocol via the Kulinkovich reaction, and its potential applications in drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a tertiary alcohol characterized by a benzyl group and a hydroxyl group attached to the same carbon of a cyclopropane ring. The strained three-membered ring significantly influences the molecule's geometry and electronic properties.

Key Physicochemical Properties (Predicted and Inferred from Analogs)

| Property | Predicted/Inferred Value | Source/Analog |

| Molecular Formula | C10H12O | - |

| Molecular Weight | 148.20 g/mol | - |

| Appearance | Likely a colorless liquid or low-melting solid | General observation for similar compounds |

| Boiling Point | Estimated to be in the range of 230-250 °C at atmospheric pressure | Inferred from analogs |

| Solubility | Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic hydrocarbons). Low solubility in water. | General chemical principles |

| pKa of Hydroxyl Group | Estimated to be around 16-18 | General pKa of tertiary alcohols |

Synthesis of this compound via the Kulinkovich Reaction

The most direct and efficient method for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction.[3][4][5][6] This organotitanium-mediated cyclopropanation of an ester provides a powerful tool for the construction of the cyclopropanol motif. The synthesis of this compound would proceed from ethyl phenylacetate.

Reaction Mechanism

The Kulinkovich reaction involves the in-situ generation of a titanacyclopropane reagent from a Grignard reagent (typically ethylmagnesium bromide) and a titanium(IV) alkoxide catalyst (e.g., titanium(IV) isopropoxide).[3][4][5]

-

Formation of the Titanacyclopropane: Two equivalents of the Grignard reagent react with the titanium alkoxide to form a dialkyltitanium species. This unstable intermediate undergoes β-hydride elimination to yield the reactive titanacyclopropane.[3][4]

-

Reaction with the Ester: The titanacyclopropane then reacts with the ester (ethyl phenylacetate) in a two-step process. The first step involves the nucleophilic addition of the titanacyclopropane to the carbonyl group of the ester.

-

Ring Closure and Product Formation: The resulting intermediate undergoes an intramolecular cyclization and reductive elimination to form the magnesium salt of the cyclopropanol and regenerate the titanium catalyst.

-

Workup: Aqueous workup then yields the final this compound product.[3]

Experimental Protocol

This protocol is a representative procedure for the Kulinkovich reaction adapted for the synthesis of this compound from ethyl phenylacetate.

Materials:

-

Ethyl phenylacetate

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)4)

-

Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF or diethyl ether)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet, add a solution of ethyl phenylacetate (1.0 equivalent) in anhydrous THF.

-

Addition of Titanium Catalyst: To the stirred solution, add titanium(IV) isopropoxide (0.2-1.0 equivalents) via syringe.

-

Addition of Grignard Reagent: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of ethylmagnesium bromide (2.0-2.2 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Workup and Extraction: Dilute the mixture with ethyl acetate and stir for 15-30 minutes. Filter the resulting suspension through a pad of Celite® to remove the inorganic salts. Transfer the filtrate to a separatory funnel and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not available, the following are predictions based on its structure and data from analogous compounds like 1-phenylcyclopropan-1-ol and 1-benzylcyclohexan-1-ol.[1][2]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5H, corresponding to the phenyl group.

-

Benzyl Protons: A singlet at approximately δ 2.8-3.0 ppm, integrating to 2H, for the benzylic methylene group.

-

Cyclopropyl Protons: Two multiplets in the upfield region, likely between δ 0.5-1.5 ppm, each integrating to 2H, representing the diastereotopic methylene protons of the cyclopropane ring.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically between δ 1.5-3.0 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Signals between δ 125-140 ppm.

-

Quaternary Cyclopropyl Carbon (C-OH): A signal around δ 60-70 ppm.

-

Benzylic Carbon: A signal around δ 40-50 ppm.

-

Cyclopropyl Methylene Carbons: Signals in the upfield region, typically between δ 10-20 ppm.

-

-

IR (Infrared) Spectroscopy:

-